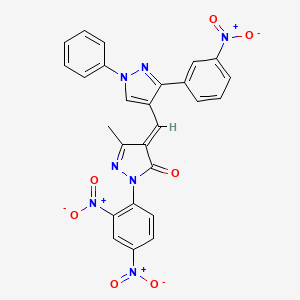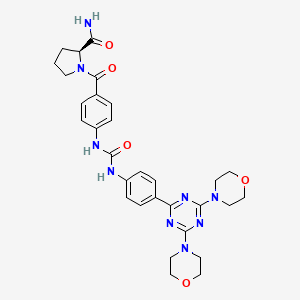
(R)-(+)-Thiolactomycin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(+)-Thiolactomycin-d3 is a deuterated form of thiolactomycin, a naturally occurring antibiotic that inhibits bacterial fatty acid synthesis. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, including metabolic and pharmacokinetic research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Thiolactomycin-d3 typically involves the incorporation of deuterium atoms into the thiolactomycin molecule. This can be achieved through various chemical reactions, such as deuterium exchange reactions, where hydrogen atoms are replaced by deuterium in the presence of a deuterium source like deuterium oxide (D2O).
Industrial Production Methods
Industrial production of ®-(+)-Thiolactomycin-d3 may involve large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process might include steps like purification through chromatography and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-(+)-Thiolactomycin-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include deuterated sulfoxides, sulfones, and substituted thiolactomycin derivatives.
Aplicaciones Científicas De Investigación
®-(+)-Thiolactomycin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a probe in studies involving deuterium isotope effects.
Biology: Helps in understanding the metabolic pathways of fatty acid synthesis in bacteria.
Medicine: Investigated for its potential as an antibiotic and its effects on bacterial growth.
Industry: Used in the development of new antibiotics and in studies related to drug metabolism and pharmacokinetics.
Mecanismo De Acción
®-(+)-Thiolactomycin-d3 inhibits bacterial fatty acid synthesis by targeting the enzyme β-ketoacyl-acyl carrier protein synthase (KAS). This enzyme is crucial for the elongation of fatty acids, and its inhibition disrupts the bacterial cell membrane synthesis, leading to bacterial growth inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Thiolactomycin: The non-deuterated form of ®-(+)-Thiolactomycin-d3.
Cerulenin: Another fatty acid synthesis inhibitor with a similar mechanism of action.
Isoniazid: An antibiotic that targets fatty acid synthesis in Mycobacterium tuberculosis.
Uniqueness
®-(+)-Thiolactomycin-d3 is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic and pharmacokinetic studies. The deuterium atoms can provide insights into the compound’s stability, distribution, and metabolic pathways, which are not possible with the non-deuterated form.
Propiedades
Fórmula molecular |
C11H14O2S |
|---|---|
Peso molecular |
213.31 g/mol |
Nombre IUPAC |
(5R)-4-hydroxy-5-methyl-5-[(1E)-2-methylbuta-1,3-dienyl]-3-(trideuteriomethyl)thiophen-2-one |
InChI |
InChI=1S/C11H14O2S/c1-5-7(2)6-11(4)9(12)8(3)10(13)14-11/h5-6,12H,1H2,2-4H3/b7-6+/t11-/m1/s1/i3D3 |
Clave InChI |
SYQNUQSGEWNWKV-HSKQYZQKSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C([C@@](SC1=O)(C)/C=C(\C)/C=C)O |
SMILES canónico |
CC1=C(C(SC1=O)(C)C=C(C)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)





